molecular formula C12H14N4O2S B2418781 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]guanidine CAS No. 123310-03-2

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]guanidine

Cat. No.: B2418781
CAS No.: 123310-03-2
M. Wt: 278.33
InChI Key: ZLYHAVSLJFITEK-UHFFFAOYSA-N
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Description

IUPAC Name and Synonyms

The compound’s systematic name is 2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]guanidine . Synonyms include N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]guanidine and 123310-03-2 .

Molecular Formula and Properties

  • Molecular Formula : C₁₂H₁₄N₄O₂S
  • Molecular Weight : 278.33 g/mol
  • CAS Number : 123310-03-2
Identifier Value
PubChem CID Not explicitly listed
ChEMBL ID CHEMBL149640 (via synonym)
SMILES CC1=CSC(=N1)N=C(N)N (core)

Historical Context of Thiazole-Guanidine Hybrid Compounds

Evolution of Thiazole-Guanidine Derivatives

Thiazole-guanidine hybrids emerged as part of rational drug design efforts to enhance pharmacological profiles. Early work focused on optimizing bioavailability and target binding through structural modifications. For example:

  • Antifungal Agents : Thiazole-guanidine derivatives targeting ergosterol biosynthesis showed efficacy against Aspergillus fumigatus.
  • Adrenergic Antagonists : Thiophene/thiazole substitutions in guanidine derivatives modulated α₂-adrenoceptor activity, with thiazole analogs demonstrating comparable affinity to phenyl counterparts.
  • Anticancer Agents : Thiazole-pyrimidine hybrids, such as those with 3,4,5-trimethoxyphenyl groups, exhibited antiproliferative activity against colorectal and breast cancer cell lines.

Role of the Guanidine Moiety

The guanidine group contributes to hydrogen-bonding interactions with biological targets, enhancing binding affinity. This functionality is critical in:

  • Enzyme Inhibition : Targeting fungal ergosterol biosynthesis enzymes via guanidine-mediated interactions.
  • Receptor Antagonism : Competing with endogenous ligands for α₂-adrenoceptors.

Structural Significance of Methoxy Substitutions

Electron-Donating Effects and Solubility

The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which:

  • Enhance Lipophilicity : Improve membrane permeability while maintaining solubility.
  • Modulate Electronic Properties : Stabilize adjacent aromatic systems through resonance, influencing reactivity and target binding.

Impact on Biological Activity

Methoxy groups at the 3- and 4-positions of the phenyl ring have been shown to:

  • Increase Binding Affinity : In adenosine receptor antagonists, methoxyphenyl groups enhanced affinity for A₃ receptors by 6-fold compared to non-substituted analogs.
  • Optimize Pharmacokinetics : Reduced metabolic liability in anticancer thiazole derivatives, improving in vivo stability.

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-17-9-4-3-7(5-10(9)18-2)8-6-19-12(15-8)16-11(13)14/h3-6H,1-2H3,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYHAVSLJFITEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)N=C(N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]guanidine typically involves the reaction of 3,4-dimethoxyphenyl isothiocyanate with guanidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]guanidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]guanidine involves its interaction with specific molecular targets. The thiazole ring and guanidine group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl)-N-phenylamine: This compound shares a similar thiazole and dimethoxyphenyl structure but differs in the presence of a phenylamine group.

    [4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]acetic acid: This compound has a similar core structure but includes an acetic acid moiety.

Uniqueness

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]guanidine is unique due to the presence of the guanidine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where guanidine functionality is desired.

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]guanidine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a thiazole ring connected to a guanidine group and a dimethoxyphenyl moiety. The synthesis typically involves the reaction of 3,4-dimethoxyphenyl isothiocyanate with guanidine under controlled conditions, often using a base such as triethylamine to facilitate the formation of the thiazole ring.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit various antimicrobial activities. The biological activity of this compound has been explored in several studies focusing on its potential against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound possesses moderate antibacterial activity, which may be enhanced through structural modifications.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HT2915.5
A43120.0
MCF725.0

The compound exhibited significant cytotoxicity against HT29 and A431 cell lines with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) analysis suggests that the presence of the dimethoxy group on the phenyl ring is crucial for enhancing cytotoxic activity.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the thiazole ring and guanidine group allow for binding to enzymes or receptors involved in cellular signaling pathways. This binding can modulate enzyme activity or receptor function, leading to altered cellular responses.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Anticancer Efficacy : In a study involving mice bearing xenografts of human cancer cells, administration of this compound resulted in significant tumor regression compared to control groups .
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrated synergistic effects that enhanced overall efficacy against resistant cancer cell lines .

Q & A

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow reactors for thiazole cyclization (residence time: 30 min, 90°C) .
  • Process Analytical Technology (PAT) : In-line FTIR to monitor guanidinylation progress .

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